Arachidyl arachidate

Description

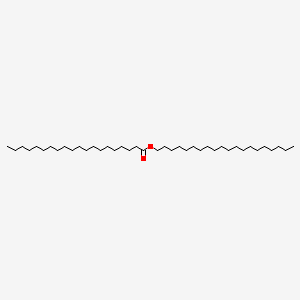

Structure

2D Structure

Properties

IUPAC Name |

icosyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFBRZCPEBSUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066798 | |

| Record name | Eicosanoic acid, eicosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Eicosanoic acid, eicosyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22432-80-0 | |

| Record name | Eicosyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22432-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, eicosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid, eicosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl icosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74971HLF1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the molecular formula of arachidyl arachidate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of arachidyl arachidate, a wax ester of significant interest in various scientific and industrial applications.

Chemical Identity and Formula

This compound is a saturated wax ester formed from the esterification of arachidyl alcohol (1-eicosanol) and arachidic acid (eicosanoic acid)[1]. Both the alcohol and fatty acid components possess a 20-carbon backbone[2][3].

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C40H80O2 | [4][5] |

| IUPAC Name | Icosyl icosanoate | |

| Synonyms | Eicosyl eicosanoate, n-Eicosyl n-eicosanoate, Eicosanoic acid, eicosyl ester | |

| CAS Number | 22432-80-0 | |

| Molecular Weight | 593.06 g/mol |

Note: The compound arachidyl arachido nate is a different molecule with the molecular formula C40H72O2, derived from arachidonic acid and containing four double bonds.

Molecular Structure

This compound consists of a 20-carbon fatty acid (arachidic acid) linked via an ester bond to a 20-carbon fatty alcohol (arachidyl alcohol). The absence of double bonds in its long hydrocarbon chains makes it a saturated molecule. This high degree of saturation confers hydrophobic properties, rendering it insoluble in water but soluble in organic solvents.

A logical diagram representing the formation of this compound is provided below.

Caption: Formation of this compound from its acid and alcohol precursors.

This document is intended for informational purposes for a technical audience. The provided data is aggregated from publicly available chemical databases.

References

- 1. CAS 22432-80-0: Eicosil eicosanoato | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]

- 3. Arachidic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Arachidyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidate (Icosyl icosanoate) is a saturated wax ester composed of a C20 fatty acid (arachidic acid) and a C20 fatty alcohol (arachidyl alcohol). As a member of the wax ester class, it is characterized by its high molecular weight and low volatility. Wax esters are found in a variety of natural sources and are utilized in the cosmetics, pharmaceutical, and food industries for their unique physical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, details experimental protocols for its analysis, and presents a logical workflow for its characterization.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | Icosyl icosanoate | [1] |

| Synonyms | This compound, Eicosyl eicosanoate | [2] |

| CAS Number | 22432-80-0 | [1][2] |

| Molecular Formula | C40H80O2 | [3] |

| Molecular Weight | 593.06 g/mol | |

| Physical State | Solid | |

| Purity | >99% | |

| Storage Temperature | Room Temperature | |

| Melting Point | Data not available. Reference (Arachidic Acid): 75.4 °C | |

| Boiling Point | Data not available. Reference (Arachidic Acid): 328 °C | |

| Density | Data not available. Reference (Arachidic Acid): 0.8240 g/cm³ | |

| Solubility | Data not available. Inferred to be soluble in organic solvents like hexane, toluene, and chloroform, and insoluble in water, similar to other high molecular weight wax esters. | |

| Hazards | May cause irritation. |

Experimental Protocols

The analysis of high molecular weight wax esters like this compound presents a challenge for conventional gas chromatography due to their low volatility. High-Temperature Gas Chromatography (HTGC) is the preferred method for direct analysis.

Protocol: Analysis of this compound by High-Temperature Gas Chromatography (HTGC)

This protocol provides a generalized methodology for the qualitative and quantitative analysis of this compound.

1. Sample Preparation

-

Objective: To dissolve the wax ester sample in a suitable solvent for GC injection.

-

Procedure:

-

Accurately weigh approximately 0.1–1.0 mg of the this compound sample into a clean glass vial.

-

Add a suitable solvent such as hexane, toluene, or ethanol to achieve the desired final concentration.

-

Gently heat and vortex the vial to ensure complete dissolution of the wax ester.

-

The sample is now ready for injection. For complex matrices, a prior solid-phase extraction (SPE) step may be required to isolate the wax ester fraction.

-

2. Instrumentation and Parameters

-

Gas Chromatograph: An instrument capable of operating at high temperatures (up to 400°C or higher).

-

Column: A high-temperature stable capillary column, such as a DB-1 HT fused-silica column (15 m × 0.25 mm, 0.10 µm film thickness).

-

Injector:

-

Type: Split/Splitless

-

Temperature: 390°C

-

-

Detector:

-

Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Temperature: 390°C

-

-

Oven Temperature Program:

-

Initial Temperature: 120°C

-

Ramp 1: Increase to 240°C at a rate of 15°C/min.

-

Ramp 2: Increase from 240°C to 390°C at a rate of 8°C/min.

-

Final Hold: Maintain at 390°C for 6 minutes.

-

-

Carrier Gas: Helium or Hydrogen.

-

Injection Volume: 1 µL.

3. Data Analysis

-

The output is a chromatogram displaying peaks corresponding to the different components of the sample.

-

Identification: The this compound peak is identified by comparing its retention time with that of a known standard. Confirmation can be achieved by analyzing the mass spectrum if using a GC-MS system.

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with standards of known concentrations.

Visualizations

Workflow for HTGC Analysis of this compound

Caption: Experimental workflow for the analysis of this compound using HTGC.

References

An In-depth Technical Guide to Arachidyl Arachidate: Natural Sources and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl arachidate, a wax ester composed of arachidic acid and arachidyl alcohol, is a lipid molecule found in the natural world, albeit in seemingly limited quantities based on current research. While its direct biological functions are not extensively documented, the general properties of wax esters and the known activities of its constituent molecules suggest potential roles in surface protection, energy storage, and possibly anti-inflammatory and skin barrier enhancement. This technical guide provides a comprehensive overview of the known natural sources, putative biological functions, and relevant experimental methodologies for the study of this compound, aimed at stimulating further research into its potential therapeutic applications.

Introduction

Wax esters, a class of neutral lipids, are esters of long-chain fatty acids and long-chain fatty alcohols. They are widely distributed in nature, serving diverse and critical functions. In the plant kingdom, they are principal components of epicuticular waxes, forming a protective barrier against water loss and environmental stressors. In the animal kingdom, particularly in marine ecosystems, wax esters are a major form of energy storage. This compound (C40H80O2) is a specific saturated wax ester formed from the C20 saturated fatty acid, arachidic acid, and the C20 saturated fatty alcohol, arachidyl alcohol. Despite the well-documented presence of its precursors in various natural sources, this compound itself has been identified in a limited number of organisms, suggesting a specialized biological role. This guide will delve into the current understanding of this compound, drawing on data from related compounds to infer its potential functions and to provide a framework for future investigation.

Natural Sources of this compound

Currently, the documented natural occurrence of this compound is sparse. The primary identified source is the medicinal plant Cissus quadrangularis[1]. While qualitative and quantitative analyses of the phytochemicals in Cissus quadrangularis have been conducted, specific quantitative data for this compound remains to be thoroughly reported[2][3][4].

The precursors of this compound, arachidic acid and arachidyl alcohol, are more widely distributed. Arachidic acid is a minor constituent of several plant oils, including peanut oil (1.1-1.7%), corn oil (3%), perilla oil (0-1%), cupuaçu butter (7%), and cocoa butter (1%). Arachidyl alcohol is derived from the reduction of arachidic acid.

Table 1: Potential Natural Sources of this compound and its Precursors

| Compound | Source | Concentration/Presence |

| This compound | Cissus quadrangularis | Reported, but quantitative data is not widely available. |

| Arachidic Acid | Peanut Oil | 1.1-1.7% |

| Corn Oil | 3% | |

| Perilla Oil | 0-1% | |

| Cupuaçu Butter | 7% | |

| Cocoa Butter | 1% | |

| Arachidyl Alcohol | Derived from Arachidic Acid | Found in sources containing arachidic acid after metabolic conversion. |

Biological Function of this compound

Direct studies on the biological function of this compound are limited. However, by examining the functions of wax esters as a class and the biological activities of its constituent molecules, we can infer its potential roles.

General Functions of Wax Esters

Wax esters in biological systems primarily serve two major functions:

-

Surface Protection: In plants, epicuticular waxes, rich in wax esters, form a hydrophobic layer that prevents water loss and protects against UV radiation and pathogens. In adult maize leaves, the establishment of the water barrier coincides with an increase in wax esters.

-

Energy Storage: In many marine organisms, from phytoplankton to whales, wax esters are a primary form of energy storage. They are more energy-dense per unit mass than triglycerides.

Potential Anti-Inflammatory and Anti-Obesogenic Effects

Recent research on wax esters from marine sources, such as the copepod Calanus finmarchicus, has revealed potent anti-inflammatory and anti-obesogenic properties. The oil from this copepod, rich in wax esters, has been shown to improve insulin sensitivity and reduce abdominal fat deposition. While the specific wax esters in Calanus oil differ from this compound, these findings suggest that wax esters as a class may possess therapeutic benefits. The mechanism may involve the activation of G-protein coupled receptor 120 (GPR120), which is associated with reduced inflammation and improved metabolic parameters.

Skin Barrier Function

The skin's barrier function is crucial for preventing water loss and protecting against external insults. This barrier is maintained by a complex lipid matrix in the stratum corneum, which includes ceramides, cholesterol, and free fatty acids. While wax esters are not a major component of the human skin barrier, their hydrophobic nature and the properties of their constituents suggest a potential role in skin health. Arachidyl alcohol, a component of this compound, is used in skincare for its emollient and moisturizing properties. It helps to maintain the skin's natural moisture by forming a protective layer. Therefore, topically applied this compound could potentially contribute to skin barrier function and hydration.

Metabolism of Wax Esters

The metabolism of dietary wax esters in mammals is an important consideration for their potential systemic effects.

Digestion and Absorption

The digestion of wax esters is generally less efficient in mammals compared to triglycerides. Hydrolysis of the ester bond is carried out by lipases and carboxylesterases in the digestive tract. The absorption of the resulting fatty acids and fatty alcohols can be delayed compared to the components of triglycerides. However, some marine mammals, like minke whales, have adapted to efficiently digest wax esters, with a digestibility of over 90%.

References

- 1. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Studies on Qualitative and Quantitative Phytochemical Analysis of Cissus quadrangularis | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Qualitative and Quantitative Analysis of Cissus Quadrangularis Using Different Extracts | Semantic Scholar [semanticscholar.org]

Unveiling the Physicochemical Properties of Arachidyl Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of arachidyl arachidate (also known as icosyl icosanoate), a wax ester of significant interest in various scientific and industrial applications, including pharmaceuticals and cosmetics. This document synthesizes available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for analysis.

Core Physicochemical Data

This compound is a saturated wax ester formed from arachidic acid and arachidyl alcohol, with the molecular formula C40H80O2. Its long, saturated hydrocarbon chains dictate its physical properties, making it a solid at room temperature with low aqueous solubility.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C40H80O2 | |

| Molecular Weight | 593.06 g/mol | [1] |

| Physical Description | Solid at room temperature | [1][2] |

| Melting Point | Estimated 60-75 °C | This is an estimated range. Saturated wax esters with 26-48 carbon atoms typically melt between 38-73°C. For comparison, arachidic acid has a melting point of 75.4 °C. |

| Water Solubility | Insoluble | As a long-chain, nonpolar lipid, it is practically insoluble in water. |

| Organic Solvent Solubility | Soluble in nonpolar organic solvents | Generally soluble in solvents such as chloroform, ether, and benzene. Sparingly soluble in more polar organic solvents like ethanol. |

Experimental Protocols

Accurate determination of the melting point and solubility of lipophilic compounds like this compound requires standardized and meticulous experimental procedures. Below are detailed methodologies adapted from established protocols for waxes and lipids.

Determination of Melting Point: Cooling Curve Method

This method is suitable for waxy substances and involves monitoring the temperature of the molten substance as it cools and solidifies. The temperature plateau in the cooling curve indicates the melting/freezing point.

Apparatus:

-

Boiling tube

-

Beaker (for water bath)

-

Thermometer (calibrated, with 0.1 °C resolution)

-

Stirrer

-

Heat source (e.g., hot plate)

-

Data logger or stopwatch and notebook

Procedure:

-

Place a sample of this compound into a boiling tube and immerse the tube in a water bath.

-

Heat the water bath gently while stirring the sample until the this compound is completely molten and the temperature is approximately 10-15 °C above the expected melting point.

-

Remove the boiling tube from the water bath and place it in an insulating jacket (e.g., a larger beaker with air as the insulator).

-

Insert a calibrated thermometer and a stirrer into the molten sample, ensuring the thermometer bulb is fully immersed but not touching the bottom of the tube.

-

Record the temperature at regular intervals (e.g., every 30 seconds) while continuously and gently stirring the sample.

-

Continue recording the temperature until the sample has completely solidified and the temperature has dropped several degrees below the solidification point.

-

Plot a graph of temperature (y-axis) versus time (x-axis). The horizontal plateau on the curve represents the freezing point of the substance, which is equivalent to its melting point.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a standard technique for determining the saturation solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected solvent (e.g., chloroform, ethanol, hexane) to each vial.

-

Seal the vials tightly and place them in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC with an appropriate detector).

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.

References

Unveiling the Spectroscopic Signature of Arachidyl Arachidate: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mass spectrum and nuclear magnetic resonance (NMR) data for arachidyl arachidate. This in-depth whitepaper provides a thorough analysis of the spectroscopic characteristics of this long-chain wax ester, complete with detailed experimental protocols and data interpretation.

This compound (C40H80O2), also known as icosyl icosanoate, is a saturated wax ester composed of arachidic acid (a 20-carbon saturated fatty acid) and arachidyl alcohol (a 20-carbon saturated fatty alcohol). Its high molecular weight and nonpolar nature present unique challenges for analytical characterization. This guide aims to provide the necessary data and methodologies to confidently identify and quantify this compound in various matrices.

Mass Spectrometry Analysis

The mass spectral analysis of this compound provides key information for its identification and structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed, each offering distinct fragmentation patterns.

Predicted Mass Spectrum Data for this compound (EI-MS)

| m/z | Proposed Fragment | Description |

| 592 | [M]⁺• | Molecular Ion |

| 313 | [C20H39O2]⁺ | Acylium ion from Arachidic Acid |

| 295 | [C20H39]⁺ | Alkyl radical cation from Arachidyl Alcohol |

| 281 | [C20H41]⁺ | Alkyl ion from Arachidyl Alcohol |

Note: The molecular ion may be of low abundance in EI-MS due to extensive fragmentation.

Predicted Mass Spectrum Data for this compound (ESI-MS/MS)

In Electrospray Ionization, this compound is typically observed as an adduct, such as [M+NH₄]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) of the precursor ion yields characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Description |

| 610.7 ([M+NH₄]⁺) | 314.3 | [C20H40O2+H]⁺ | Protonated Arachidic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the long saturated chains, the spectra are relatively simple but show characteristic signals for the ester functional group and the terminal methyl groups.

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂- |

| ~2.28 | t | 2H | -CH₂ -COO- |

| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~1.25 | s (br) | 64H | -(CH₂ )₁₆- (in both chains) |

| ~0.88 | t | 6H | -CH₃ (terminal methyls) |

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-CH₂ - |

| ~34.4 | -CH₂ -COO- |

| ~31.9 | Methylene adjacent to terminal methyl |

| ~29.7 | Bulk -(CH₂ )n- |

| ~29.3 | Methylene in the alcohol chain |

| ~28.7 | Methylene in the acid chain |

| ~25.9 | Methylene β to the ester oxygen |

| ~25.0 | Methylene β to the carbonyl |

| ~22.7 | Methylene adjacent to terminal methyl |

| ~14.1 | -CH₃ (Terminal methyl) |

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a non-polar solvent such as hexane or chloroform.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

-

GC Conditions:

-

Injector Temperature: 340 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 340 °C at 10 °C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-700.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 5 seconds.

-

Spectral Width: 240 ppm.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the analysis of this compound and the logical process of data interpretation.

This technical guide provides a foundational resource for the analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and similar long-chain wax esters.

The Engine of Protection: A Technical Guide to the Biosynthesis of Long-Chain Wax Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain wax esters are critical neutral lipids, serving as protective barriers and energy reserves across the biological kingdoms. In plants, they are key components of cuticular waxes, preventing water loss and protecting against environmental stressors. In animals, they are found in skin lipids, providing lubrication and waterproofing. The unique physicochemical properties of these molecules, such as high hydrophobicity and stability, have also made them valuable in the pharmaceutical, cosmetic, and biofuel industries. Understanding the intricate biosynthetic pathways of very-long-chain wax esters is paramount for harnessing their potential, whether for developing novel drug delivery systems, engineering resilient crops, or creating sustainable industrial products. This technical guide provides an in-depth exploration of the core biosynthetic pathways, experimental methodologies for their study, and the known regulatory mechanisms.

Core Biosynthesis Pathway

The biosynthesis of very-long-chain wax esters is a two-step enzymatic process that primarily occurs at the endoplasmic reticulum. This highly conserved pathway involves the coordinated action of two key enzyme classes: Fatty Acyl-CoA Reductases (FARs) and Wax Synthases (WS).[1][2]

The substrates for this pathway, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are themselves products of the fatty acid elongation (FAE) system. The journey to very-long-chain wax esters begins with the elongation of fatty acid chains. This process extends the common C16 and C18 fatty acids by adding two-carbon units, a reaction sequence that is mechanistically similar to the reversal of β-oxidation. The microsomal fatty acid elongation system utilizes malonyl-CoA as the two-carbon donor. The overall process involves four sequential reactions: condensation, reduction, dehydration, and a second reduction.

Step 1: Reduction of Fatty Acyl-CoAs to Fatty Alcohols

The first committed step in wax ester biosynthesis is the reduction of a fatty acyl-CoA to a primary fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) and requires a reducing agent, typically NADPH.[2] Some FARs may proceed through a fatty aldehyde intermediate, which is then further reduced to a fatty alcohol.

Step 2: Esterification of Fatty Alcohols with Fatty Acyl-CoAs

The final step is the esterification of the newly synthesized fatty alcohol with another fatty acyl-CoA molecule to form a wax ester. This reaction is catalyzed by a Wax Synthase (WS), which belongs to the acyl-CoA acyltransferase family of enzymes.[2] In some organisms, a bifunctional enzyme known as Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) can catalyze this reaction.[3]

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved in wax ester biosynthesis are critical determinants of the final wax ester composition. The following tables summarize key quantitative data for selected Fatty Acyl-CoA Reductases and Wax Synthases.

| Table 1: Substrate Specificity of Selected Wax Synthases | |||

| Enzyme | Source Organism | Preferred Acyl-CoA Substrates | Preferred Fatty Alcohol Substrates |

| Mouse WS | Mus musculus | 14:0-CoA, 12:0-CoA, 16:0-CoA | Medium-chain alcohols |

| AtWSD1 | Arabidopsis thaliana | Predominantly functions as a wax synthase | C16 to C28 alcohols |

| M. aquaeolei VT8 WS/DGAT | Marinobacter aquaeolei VT8 | C14-C18 substrates | Wide range including cyclic, branched, and aromatic alcohols |

| A. baylyi ADP1 WS/DGAT | Acinetobacter baylyi ADP1 | C14-C18 substrates | Wide range including cyclic, branched, and aromatic alcohols |

Data compiled from various sources.

| Table 2: Wax Ester Production in Recombinant Organisms | ||

| Host Organism | Expressed Genes | Major Wax Ester Products |

| Saccharomyces cerevisiae | Arabidopsis thaliana WSD1 | C34, C40, and C44 wax esters |

| Saccharomyces cerevisiae | Marinobacter hydrocarbonoclasticus WS | Fatty acid ethyl esters (Biodiesel) |

| Acinetobacter baylyi ADP1 | Overexpressed native FAR (Acr1) and cyanobacterial Aar | Wax esters with a total chain length of 32-36 carbons |

Data compiled from various sources.

Experimental Protocols

Protocol 1: In Vitro Wax Synthase Activity Assay

This protocol is adapted from methodologies used for characterizing wax synthases expressed in recombinant systems.

1. Preparation of Microsomal Fractions (from recombinant yeast): a. Grow yeast cells expressing the wax synthase of interest to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl). c. Resuspend the cell pellet in buffer and disrupt the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Pellet the microsomal membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Mixture: a. Prepare a reaction mixture containing:

- 100 µg of microsomal protein

- 3.75 mM fatty alcohol (e.g., octadecanol)

- 4.72 µM [1-¹⁴C]palmitoyl-CoA (as the acyl donor)

- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 200 µL.

3. Incubation: a. Incubate the assay mixture at 35°C for 30 minutes.

4. Reaction Termination and Extraction: a. Stop the reaction by adding 500 µL of chloroform. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower chloroform phase containing the lipids.

5. Analysis: a. Analyze the extracted lipids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the radiolabeled wax ester product.

Protocol 2: GC-MS Analysis of Wax Esters

This protocol provides a general framework for the analysis of wax esters using gas chromatography-mass spectrometry.

1. Sample Preparation: a. Dissolve the extracted lipid sample containing wax esters in an appropriate solvent like hexane or toluene to a final concentration of 0.1–1.0 mg/mL.

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent. c. Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness). d. Injector Temperature: 390°C. e. Oven Temperature Program:

- Initial temperature: 120°C.

- Ramp to 240°C at 15°C/min.

- Ramp to 390°C at 8°C/min and hold for 6 minutes. f. MS Transfer Line Temperature: 310°C. g. Ion Source Temperature: 230°C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Scan Range: m/z 50-850.

3. Data Analysis: a. Identify wax ester peaks based on their retention times and mass spectra. b. Quantify the wax esters by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Caption: Core biosynthesis pathway of long-chain wax esters.

Caption: Experimental workflow for wax synthase characterization.

Conclusion

The biosynthesis of very-long-chain wax esters is a fundamental metabolic pathway with significant biological and industrial relevance. A thorough understanding of the enzymes involved, their regulation, and the experimental techniques used to study them is crucial for advancing research in this field. This guide provides a comprehensive overview of the core biosynthetic machinery, offering a foundation for researchers, scientists, and drug development professionals to explore and manipulate these pathways for a variety of applications.

References

- 1. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in Substrate Specificities of Five Bacterial Wax Ester Synthases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Arachidyl Arachidate in Plant Cuticular Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Protective Shield of Plants

The plant cuticle is an essential, hydrophobic layer that covers the aerial surfaces of terrestrial plants, acting as the primary barrier between the plant and its environment. This intricate layer is primarily composed of a cutin polymer matrix in which and upon which a complex mixture of lipids, known as cuticular waxes, is deposited.[1] These waxes are critical for plant survival, providing protection against a multitude of biotic and abiotic stresses, including uncontrolled water loss, UV radiation, and pathogen attack.[1][2]

Cuticular waxes are a diverse blend of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[3][4] The specific composition of these waxes varies significantly between plant species, organs, and developmental stages, and is influenced by environmental conditions. This guide focuses on a specific, yet significant, component of this waxy layer: arachidyl arachidate , a very-long-chain wax ester. While specific quantitative data for this compound is often aggregated within the broader class of wax esters in many studies, this document will provide a comprehensive overview of its chemical nature, biosynthesis, purported roles, and the experimental methodologies used for its analysis, placing it within the broader context of very-long-chain wax esters.

Core Concepts: this compound

This compound is a wax ester with the chemical formula C40H80O2. It is formed through the esterification of arachidic acid (a C20 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol). As a very-long-chain wax ester, it is a significant contributor to the physical and chemical properties of the cuticular wax layer.

| Property | Value |

| Molecular Formula | C40H80O2 |

| Molecular Weight | 593.06 g/mol |

| IUPAC Name | Icosyl icosanoate |

| CAS Number | 22432-80-0 |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs primarily in the epidermal cells of plants. It begins with the synthesis of its precursors, arachidic acid and arachidyl alcohol, from shorter chain fatty acids, and culminates in their esterification.

Precursor Synthesis: The Fatty Acid Elongation (FAE) Pathway

The C20 precursors of this compound are synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzymes in this pathway are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

This cycle is repeated until the C20 acyl-CoA, arachidoyl-CoA, is formed.

Formation of Arachidyl Alcohol

Arachidyl alcohol is produced from arachidoyl-CoA via the fatty acyl-CoA reductase (FAR) pathway. FARs are enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of arachidyl alcohol with arachidoyl-CoA. This reaction is catalyzed by a wax synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase. In plants, members of the Wax Synthase/Diacylglycerol Acyltransferase (WSD) family have been identified as key enzymes in the biosynthesis of cuticular wax esters.

Biosynthesis of this compound.

Role in Plant Cuticular Waxes

While specific functions attributed directly to this compound are not extensively documented, its role can be inferred from the broader understanding of very-long-chain wax esters in the plant cuticle.

Contribution to the Hydrophobic Barrier

The primary function of cuticular waxes is to create a hydrophobic barrier that minimizes water loss from the plant surface. The long, saturated hydrocarbon chains of this compound contribute significantly to this hydrophobicity. The length of the acyl chains in wax components is directly correlated with the effectiveness of the water barrier; longer chains lead to a more ordered and less permeable wax layer.

Physical Properties of the Cuticle

The presence of very-long-chain wax esters influences the physical properties of the cuticle, such as its melting point and crystallinity. Saturated, long-chain esters like this compound have higher melting points, contributing to the stability of the wax layer under varying environmental temperatures.

Interaction with the Environment

The composition of the outermost wax layer is crucial for interactions with the environment.

-

Plant-Pathogen Interactions: The cuticular wax layer serves as the first line of defense against pathogens. While some pathogens can degrade cuticular waxes to facilitate infection, specific wax components can also inhibit pathogen growth and germination. The precise role of this compound in these interactions is an area for further research.

-

Plant-Insect Interactions: The physical and chemical properties of the cuticular wax can influence insect behavior, including feeding and oviposition. The chain length and composition of wax esters can affect the ability of insects to attach to the plant surface.

Quantitative Data

Direct quantitative data for this compound in the cuticular waxes of various plant species is limited in publicly available literature. Most studies report the total amount of wax esters or provide a profile of the more abundant alkanes and alcohols. However, the presence of C40 to C52 wax esters has been reported in the stem wax of Arabidopsis thaliana. The table below provides a general overview of the cuticular wax composition in the leaves of three well-studied plant species to illustrate the context in which wax esters are found.

| Plant Species | Total Wax Load (µg/cm²) | Major Wax Components (% of total wax) |

| Arabidopsis thaliana | ~1.5 | Alkanes (C29, C31) > Ketones > Secondary Alcohols > Primary Alcohols > Fatty Acids > Wax Esters |

| Zea mays (Maize) | ~20-50 | Aldehydes > Alkanes > Primary Alcohols > Wax Esters > Fatty Acids |

| Triticum aestivum (Wheat) | ~10-40 | Primary Alcohols (C28) > Alkanes > β-Diketones > Wax Esters |

Experimental Protocols

The analysis of very-long-chain wax esters like this compound requires specialized analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Cuticular Waxes

-

Objective: To isolate the total cuticular wax from plant tissue.

-

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (analytical grade)

-

Internal standard (e.g., n-tetracosane or a C36 n-alkane)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream

-

-

Procedure:

-

Excise fresh plant tissue and determine its surface area.

-

Immerse the tissue in chloroform containing a known amount of internal standard for 30-60 seconds.

-

Remove the plant tissue from the solvent.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended for GC-MS)

To improve the volatility of any co-extracted polar compounds, a derivatization step can be performed. However, for the analysis of intact wax esters, this step may be omitted if a high-temperature GC-MS method is used. If derivatization is performed to analyze other wax components simultaneously:

-

Objective: To convert polar functional groups (e.g., hydroxyl, carboxyl) to more volatile derivatives.

-

Materials:

-

Dried wax extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Pyridine

-

-

Procedure:

-

Add BSTFA and pyridine to the dried wax extract.

-

Heat the mixture at 70-80°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) Analysis

The analysis of very-long-chain wax esters requires a GC-MS system capable of high temperatures.

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a high-temperature injector and a mass spectrometer detector.

-

High-temperature capillary column (e.g., DB-1HT).

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 325-390°C

-

Oven Temperature Program:

-

Initial temperature: 50-120°C, hold for 2-3 minutes.

-

Ramp 1: Increase to 200-240°C at 15-40°C/min.

-

Ramp 2: Increase to 320-390°C at 3-8°C/min, hold for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 310-350°C

-

Ion Source Temperature: 230-250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-850.

-

-

Quantification:

-

Identification is based on the retention time and the mass spectrum compared to an authentic standard of this compound.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

Workflow for the Analysis of this compound.

Signaling Pathways

While direct signaling roles for wax esters like this compound have not been firmly established, there is growing evidence for the involvement of cuticular components and their precursors in plant signaling pathways.

VLCFA-Derived Signaling

VLCFAs, the precursors of this compound, and other cuticular lipids are implicated in plant defense signaling. Perturbations in VLCFA biosynthesis can affect the production of signaling molecules and alter plant responses to pathogens.

Hormonal Regulation of Wax Biosynthesis

The biosynthesis of cuticular waxes is regulated by various plant hormones, including abscisic acid (ABA), ethylene, and gibberellins. These hormones can influence the expression of genes involved in fatty acid elongation and wax production, thereby modulating the composition of the cuticular wax layer in response to developmental cues and environmental stresses. For instance, ABA is known to upregulate the expression of genes involved in VLCFA biosynthesis, leading to increased wax deposition and enhanced drought tolerance.

Hormonal Regulation of Wax Ester Biosynthesis.

Conclusion and Future Directions

This compound, as a very-long-chain wax ester, is an integral component of the plant's protective cuticular wax layer. While its precise quantitative contribution and specific functions are still areas requiring more focused research, its role in forming a robust hydrophobic barrier and influencing the physical properties of the cuticle is clear from our understanding of very-long-chain aliphatics. The biosynthesis of this compound is intricately linked to the fatty acid elongation pathway and is under hormonal and environmental control.

Future research should aim to:

-

Develop and apply analytical methods to accurately quantify individual very-long-chain wax esters like this compound in a wide range of plant species.

-

Utilize genetic and biochemical approaches to elucidate the specific contributions of C40 and other very-long-chain wax esters to the barrier properties of the cuticle and in mediating interactions with pathogens and insects.

-

Investigate the potential signaling roles of wax esters or their degradation products in plant stress responses.

A deeper understanding of the role of this compound and other very-long-chain wax esters will provide valuable insights into plant adaptation to environmental stresses and may offer new avenues for the development of crops with enhanced resilience and for the design of novel plant-protecting agents.

References

- 1. Frontiers | Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits [frontiersin.org]

- 2. Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]

Arachidyl Arachidate in Beeswax: A Technical Whitepaper for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of arachidyl arachidate as a component of beeswax, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available scientific data on the chemical composition of beeswax, with a focus on wax esters, and details the experimental methodologies used for their characterization. Furthermore, it elucidates the biochemical pathway responsible for the synthesis of these crucial compounds in honeybees (Apis mellifera).

Introduction to the Chemical Composition of Beeswax

Beeswax is a complex natural substance produced by honeybees, primarily composed of a mixture of lipids. Its main constituents include hydrocarbons, free fatty acids, and a diverse array of wax esters.[1][2][3] Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are a predominant fraction, accounting for approximately 35-45% of the total weight of beeswax.[1][2] These esters are crucial in determining the physical and chemical properties of beeswax, such as its melting point, hardness, and plasticity.

This compound, a saturated wax ester with the chemical formula C40H80O2, is formed from the esterification of arachidic acid (a C20:0 fatty acid) and arachidyl alcohol (a C20:0 fatty alcohol). While specific quantitative data for this compound in beeswax is scarce in the literature, it falls within the commonly reported C40-C48 range for linear wax monoesters in beeswax. The complexity of the beeswax matrix presents a significant analytical challenge in the precise quantification of individual ester components.

Quantitative Analysis of Beeswax Components

The chemical composition of beeswax can vary depending on factors such as the species of honeybee, geographical location, and the flora foraged by the bees. However, a general compositional breakdown is presented in Table 1. The data highlights the significant contribution of wax esters to the overall composition of beeswax.

| Component Class | Concentration Range (% w/w) | Chain Length Range | Key Components |

| Monoesters | 35 - 45 | C38 - C54 | Palmitate esters of C24-C32 alcohols |

| Hydrocarbons | 12 - 16 | C27 - C33 (odd-numbered chains predominate) | Heptacosane, Nonacosane, Hentriacontane |

| Free Fatty Acids | 12 - 14 | C24 - C32 | Cerotic acid, Montanic acid |

| Complex Wax Esters | 15 - 27 | C54 - C64 | Diesters of 15-hydroxypalmitic acid |

| Free Fatty Alcohols | ~1 | C28 - C35 | N-octacosanol |

Table 1: General Chemical Composition of Beeswax (Apis mellifera)

While the precise concentration of this compound is not individually reported in broad analyses, it is a component of the C40 monoester fraction. The analysis of individual wax esters typically requires high-resolution chromatographic techniques.

Experimental Protocols for Beeswax Analysis

The characterization and quantification of the chemical components of beeswax, including this compound, are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methodologies in the field.

Sample Preparation

-

Solubilization: A known weight of beeswax (e.g., 50 mg) is dissolved in a suitable organic solvent, such as heptane or chloroform, to a final concentration of approximately 5 mg/mL. The mixture is heated (e.g., at 50°C) and vortexed to ensure complete dissolution.

-

Fractionation (Optional): For more detailed analysis, solid-phase extraction (SPE) can be employed to separate different classes of compounds. For the isolation of wax esters, a silica gel or alumina column can be used. Hydrocarbons are eluted with a non-polar solvent like hexane, followed by the elution of wax esters with a solvent of slightly higher polarity, such as a hexane:diethyl ether mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-temperature capillary gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain wax esters.

-

Injector: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity for trace components. The injector temperature is set high enough to ensure the volatilization of the long-chain esters (e.g., 300-320°C).

-

Oven Temperature Program: A temperature program is employed to separate the complex mixture of compounds. A typical program might be:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 320°C at a rate of 5-10°C/minute.

-

Hold at 320°C for 10-20 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically set from m/z 50 to 800. The ion source and transfer line temperatures are maintained at high temperatures (e.g., 230°C and 300°C, respectively) to prevent condensation of the analytes.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by their retention times relative to known standards.

The workflow for the GC-MS analysis of beeswax is illustrated in the following diagram:

Biosynthesis of this compound in Honeybees

The biosynthesis of wax esters, including this compound, in the wax glands of honeybees is a multi-step enzymatic process. The pathway begins with the de novo synthesis of fatty acids and proceeds through elongation and modification steps to produce the necessary long-chain fatty acids and fatty alcohols.

The key steps in the biosynthesis of this compound are:

-

Fatty Acid Synthesis and Elongation: The process starts with acetyl-CoA and malonyl-CoA as building blocks in the fatty acid synthesis (FAS) pathway, primarily producing palmitic acid (C16:0). This is followed by a series of elongation steps, catalyzed by fatty acid elongase enzyme systems, to produce longer-chain fatty acids, including arachidic acid (C20:0).

-

Activation of Fatty Acid: Arachidic acid is activated to its thioester derivative, arachidyl-CoA, by an acyl-CoA synthetase.

-

Reduction to Fatty Alcohol: A portion of the arachidyl-CoA is reduced to arachidyl alcohol by a fatty acyl-CoA reductase (FAR) enzyme, a reaction that requires a reducing agent such as NADPH.

-

Esterification: Finally, a wax synthase (WS) enzyme catalyzes the esterification of arachidyl-CoA with arachidyl alcohol to form the wax ester, this compound.

A diagram illustrating this biochemical pathway is provided below:

Conclusion

This compound is a constituent of the complex mixture of wax esters found in beeswax. While its exact concentration is not well-documented due to analytical challenges, it is a component of the C40 monoester fraction, which is a significant part of beeswax. The analysis of such compounds is reliably performed using GC-MS, following established sample preparation and instrumental protocols. The biosynthesis of this compound in honeybees involves a series of enzymatic reactions, starting from basic building blocks and proceeding through fatty acid synthesis, elongation, activation, reduction, and final esterification. This technical guide provides a foundational understanding for researchers interested in the specific components of beeswax and their biochemical origins. Further research employing high-resolution analytical techniques is necessary to precisely quantify the individual wax esters like this compound in beeswax from various sources.

References

The Crystalline Architecture of Long-Chain Saturated Wax Esters: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the solid-state behavior of long-chain saturated wax esters, crucial for their application in pharmaceuticals and advanced materials, reveals a landscape of complex polymorphism and ordered molecular packing. This guide synthesizes key crystallographic data, details experimental protocols for characterization, and provides visual frameworks for understanding the structural relationships that govern the physicochemical properties of these important biomolecules.

Long-chain saturated wax esters, esters of long-chain fatty acids and long-chain fatty alcohols, are fundamental components in various natural and synthetic systems. Their utility in pharmaceutical formulations as excipients, emollients, and matrix-formers is intrinsically linked to their solid-state properties. Understanding their crystalline structure is paramount for controlling factors such as drug release profiles, formulation stability, and texture. This technical guide provides a comprehensive overview of the crystalline nature of these esters, focusing on their polymorphism, the influence of molecular structure on their thermal behavior, and the experimental techniques used for their characterization.

The Polymorphic Nature of Wax Esters

Long-chain saturated wax esters are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with distinct molecular arrangements. These different polymorphs—primarily designated as α, β', and β—possess unique physical properties, including melting point, solubility, and stability, which are critical for their application. The transition between these forms is a key consideration in formulation development and stability studies.

The three main polymorphic forms are characterized by their sub-cell packing:

-

α (Alpha) Form: This is the least stable polymorph and typically forms upon rapid cooling from the molten state. It is characterized by a hexagonal sub-cell packing, resulting in a lower melting point and a more disordered structure.[1]

-

β' (Beta-Prime) Form: With intermediate stability, the β' form has an orthorhombic sub-cell packing. This form is often desirable in applications requiring small crystal sizes and a smooth texture.[1]

-

β (Beta) Form: The most stable polymorph, the β form, exhibits a triclinic sub-cell packing. It has the highest melting point and a more ordered, dense structure.[1]

The interplay between these polymorphic forms can be visualized as a series of transformations from less stable to more stable states, often influenced by temperature and time.

Caption: Polymorphic transformations of long-chain saturated wax esters.

Influence of Molecular Structure on Crystalline Properties

The crystalline behavior of long-chain saturated wax esters is significantly influenced by their molecular architecture, primarily the length of the constituent fatty acid and alcohol chains and the overall symmetry of the molecule.

-

Chain Length: Longer, linear alkyl chains lead to higher melting points due to increased van der Waals interactions, which promote more efficient crystal packing.[1] The melting temperature typically increases by 1-2°C with each additional carbon atom in the total chain length.[2]

-

Symmetry: For a given total chain length, "symmetric" wax esters, where the acid and alcohol moieties have similar chain lengths, tend to have higher melting points by 1–5°C compared to their asymmetric isomers.

-

Branching: The introduction of branching in the alkyl chains disrupts the crystalline lattice, creating steric hindrance that impedes close packing. This generally results in a lower melting point compared to their linear counterparts.

Quantitative Thermal and Structural Data

The thermal properties of long-chain saturated wax esters are key indicators of their crystalline structure and stability. Differential Scanning Calorimetry (DSC) is a primary tool for quantifying these properties. The following tables summarize representative thermal data for a selection of long-chain saturated wax esters.

| Wax Ester | Total Carbons | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Dodecyl Myristate | 26 | ~38 | Data not readily available |

| Cetyl Palmitate | 32 | 55-56 | Data not readily available |

| Stearyl Stearate | 36 | ~61 | Data not readily available |

| Tetracosanyl Tetracosanate | 48 | >75 | Data not readily available |

Note: Enthalpy of fusion values for specific pure wax esters are not widely reported in the readily available literature but are generally high for these compounds.

X-ray Diffraction (XRD) provides detailed information about the spatial arrangement of molecules within the crystal lattice. The "long spacing" reflections in an XRD pattern correspond to the thickness of the molecular layers, while the "short spacing" reflections reveal the lateral packing of the hydrocarbon chains. For example, orthorhombic packing is characterized by strong diffraction peaks at approximately 4.13 Å and 3.73 Å.

| Polymorph | Sub-cell | Characteristic Short Spacings (Å) |

| α | Hexagonal | ~4.15 (single peak) |

| β' | Orthorhombic | ~4.2 and ~3.8 |

| β | Triclinic | ~4.6 and multiple other peaks |

Experimental Protocols

Reproducible and accurate characterization of the crystalline structure of wax esters relies on well-defined experimental protocols for the primary analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures (melting, crystallization) and enthalpies of these transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the wax ester sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 90°C) for 5-10 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well below its crystallization point (e.g., 0°C).

-

Hold isothermally for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to the initial equilibration temperature.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidation.

-

Data Analysis: The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are determined from the resulting thermogram. The area under the peaks is integrated to calculate the enthalpy of the transition. International standards often recommend heating rates of 10 K/min or 20 K/min for such analyses.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the arrangement of atoms within a crystal. For wax esters, it is used to identify the polymorphic form and to measure the dimensions of the crystal lattice.

Methodology:

-

Sample Preparation:

-

The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. This can be achieved by grinding the sample, sometimes under a liquid medium like ethanol to minimize structural damage.

-

The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface.

-

-

Instrumental Setup (Typical for Powder XRD):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Operated at settings such as 40 kV and 40 mA.

-

Scan Range (2θ): A wide-angle scan (e.g., 10-40°) is used to observe the short spacings characteristic of the sub-cell packing. A small-angle scan (e.g., 1-10°) is used to determine the long spacings related to the lamellar structure.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is often employed to obtain high-quality diffraction patterns.

-

-

Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The polymorphic form is identified by comparing the observed d-spacings with known values for the α, β', and β forms.

Caption: Workflow for the characterization of wax ester crystalline structure.

Conclusion

The crystalline structure of long-chain saturated wax esters is a critical determinant of their physical properties and, consequently, their functionality in various applications, including drug delivery. A thorough understanding of their polymorphic behavior, the influence of molecular characteristics, and the application of appropriate analytical techniques such as DSC and XRD is essential for the rational design and development of stable and effective formulations. The data and protocols presented in this guide provide a foundational framework for researchers and scientists working with these versatile molecules.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Arachidyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of high-purity arachidyl arachidate. While specific literature on the high-purity synthesis of this compound is not abundant, the following protocols are based on well-established methods for the synthesis of long-chain wax esters.

Introduction

This compound is a wax ester composed of arachidic acid and arachidyl alcohol. Wax esters are a class of neutral lipids that have a wide range of applications in the pharmaceutical, cosmetic, and industrial fields.[1] They are known for their lubricating, water-repellent, and emollient properties. The synthesis of high-purity wax esters is crucial for research and development, particularly in drug delivery systems and as high-quality excipients.

The protocols outlined below describe a chemical synthesis route using Fischer-Speier esterification, followed by a robust purification strategy to achieve high purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the protocols provided.

| Parameter | Value | Notes |

| Starting Materials | ||

| Arachidic Acid | 1.0 g (3.2 mmol) | Purity >99% |

| Arachidyl Alcohol | 0.96 g (3.2 mmol) | Purity >99% |

| Reaction Conditions | ||

| Solvent | Toluene | Anhydrous |

| Catalyst | p-Toluenesulfonic acid | 5 mol% |

| Temperature | 110-120 °C | Reflux |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Product Characterization | ||

| Molecular Formula | C40H80O2 | [2][3] |

| Molecular Weight | 593.06 g/mol | [2][3] |

| Theoretical Yield | 1.9 g | |

| Expected Results | ||

| Crude Yield | 85-95% | |

| Purified Yield | 70-85% | After recrystallization & chromatography |

| Purity | >99% | Assessed by GC-MS and NMR |

| Melting Point | 70-74 °C |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from arachidic acid and arachidyl alcohol.

Materials:

-

Arachidic acid (eicosanoic acid)

-

Arachidyl alcohol (1-eicosanol)

-

Toluene, anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add arachidic acid (1.0 g, 3.2 mmol), arachidyl alcohol (0.96 g, 3.2 mmol), and anhydrous toluene (50 mL).

-

Add p-toluenesulfonic acid monohydrate (0.03 g, 0.16 mmol, 5 mol%) to the flask.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 95:5). The reaction is complete when the starting materials are no longer visible on the TLC plate. This typically takes 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound

This protocol describes the purification of the crude this compound to high purity using recrystallization and column chromatography.

Materials:

-

Crude this compound

-

Acetone or ethanol (for recrystallization)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Beakers

-

Büchner funnel and filter paper

-

Glass chromatography column

-

Collection tubes

Procedure:

A. Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot acetone or ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the recrystallized product.

B. Column Chromatography (if further purification is needed):

-

Prepare a silica gel slurry in hexane and pack a glass chromatography column.

-

Dissolve the recrystallized this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Dry the final product under high vacuum.

Visualizations

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Caption: Chemical reaction for the synthesis of this compound via esterification.

References

Application Notes and Protocols for the Extraction of Wax Esters from Plant Material

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic lipids that form a protective layer on the aerial surfaces of plants.[1] This layer, consisting of epicuticular wax on the surface and intracuticular wax embedded within the cutin polymer, is crucial for preventing water loss, reflecting UV radiation, and defending against pathogens and insects.[1] The composition of these waxes includes very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[1] Wax esters are a significant component of these waxes, formed from the esterification of fatty acids and fatty alcohols.[2][3] The chain lengths of the fatty acid and fatty alcohol moieties in plant-derived wax esters typically range from C12-C24 for the fatty acids and C24-C34 for the alcohols.

These application notes provide detailed protocols for the extraction of wax esters from plant materials, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Comparison of Wax Yields with Different Solvents and Extraction Times for Quercus suber Leaves

| Solvent | Extraction Time | Wax Yield (% of dry leaf mass) |

| n-Hexane | 1 hour | 2.1% |

| 3 hours | 2.6% | |

| 6 hours | 2.6% | |

| Dichloromethane | 1 hour | 1.9% |

| 3 hours | 2.3% | |

| 6 hours | 2.4% | |

| Acetone | 1 hour | 0.5% |

| 3 hours | 1.1% | |

| 6 hours | 1.5% | |

| Data adapted from a study on Quercus suber leaves. |

Table 2: Wax Yield from Various Plant Materials Using Supercritical CO2 Extraction

| Plant Material | % Yield of Wax | Reference |

| Maize Stover | ~0.84% | |

| Wheat, Barley, and Oat Straws | ~60 kg of wax from 3 tonnes of straw |

Experimental Protocols

Several methods can be employed for the extraction of wax esters from plant material. The choice of method depends on the specific research goals, the plant material being studied, and the desired purity of the extract.

Protocol 1: Solvent Immersion (Dipping) for Epicuticular Wax Extraction

This rapid method is primarily used for extracting the outermost epicuticular wax layer with minimal contamination from internal lipids.

Materials:

-

Fresh plant material (e.g., leaves, fruits)

-

Selected solvent (e.g., Chloroform, Hexane)

-

Glass beakers or tubes

-

Forceps

-

Glass vials with PTFE-lined caps

-